molecular formula C10H19Cl2N3 B2763663 4-Butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 2279122-76-6

4-Butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride

Katalognummer B2763663
CAS-Nummer: 2279122-76-6
Molekulargewicht: 252.18
InChI-Schlüssel: WWGNJSZEGLCQFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride is a chemical compound with the CAS Number: 62002-31-7 . It has a molecular weight of 196.08 . The IUPAC name for this compound is 4,5,6,7-tetrahydro-3H-imidazo [4,5-c]pyridine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9N3.2ClH/c1-2-7-3-6-5 (1)8-4-9-6;;/h4,7H,1-3H2, (H,8,9);2*1H . This indicates the presence of a fused imidazole and pyridine ring system .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Wissenschaftliche Forschungsanwendungen

Factor Xa Inhibitor Development

This compound has been reported to be useful in the preparation of Factor Xa inhibitors . Factor Xa is a crucial enzyme in the coagulation cascade, and its inhibition is a targeted approach for developing anticoagulant therapies. The ability to modulate this enzyme’s activity makes 4-Butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride valuable for research into new treatments for thrombosis and other blood clot-related disorders.

Cyclin-Dependent Kinase Inhibition

Another significant application is in the synthesis of cyclin-dependent kinase (CDK) inhibitors . CDKs are involved in regulating cell cycle progression, and their dysregulation is often associated with cancer. Compounds that can inhibit CDK activity are of great interest in oncology, as they may lead to the development of novel cancer therapeutics.

GABA A Receptor Modulation

The structural resemblance of imidazopyridines to purines suggests their potential as GABA A receptor positive allosteric modulators . This application is particularly relevant in neuroscience research, where modulation of GABA A receptors can have therapeutic implications for neurological disorders such as epilepsy, anxiety, and insomnia.

Proton Pump Inhibition

Imidazopyridine derivatives, including this compound, have been found to act as proton pump inhibitors . These inhibitors are widely used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers by reducing stomach acid production.

Aromatase Inhibition

The compound’s derivatives are also explored for their role as aromatase inhibitors . Aromatase is an enzyme that converts androgens into estrogens, and its inhibition is a key strategy in treating hormone-sensitive breast cancers.

Anti-Inflammatory Applications

Imidazopyridines have been identified as potential non-steroidal anti-inflammatory drugs (NSAIDs) . This application is significant in the development of new medications for inflammation-related conditions without the side effects associated with steroidal drugs.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation .

Wirkmechanismus

Target of Action

It has been reported that this compound can be used to prepare inhibitors forFactor Xa and Cyclin-Dependent Kinases (CDKs) . Factor Xa plays a crucial role in the blood coagulation cascade, while CDKs are key regulators of cell cycle progression.

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its targets. In the case of Factor Xa, inhibition would affect the blood coagulation cascade, potentially preventing clot formation. For CDKs, inhibition could disrupt cell cycle progression, potentially halting cell division .

Pharmacokinetics

Its solubility in water suggests that it could be well-absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its targets. Inhibition of Factor Xa could prevent blood clot formation, while inhibition of CDKs could halt cell division .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, pH levels could affect the compound’s solubility and therefore its bioavailability. Temperature could also impact the compound’s stability .

Eigenschaften

IUPAC Name

4-butyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.2ClH/c1-2-3-4-8-10-9(5-6-11-8)12-7-13-10;;/h7-8,11H,2-6H2,1H3,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGNJSZEGLCQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C2=C(CCN1)NC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.